molecular formula C10H12FNO3 B13630572 Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate

Katalognummer: B13630572
Molekulargewicht: 213.21 g/mol
InChI-Schlüssel: IQRHFELMGPTEOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate is a chemical compound known for its unique structure and properties. It is a derivative of tyrosine, a naturally occurring amino acid, and features a fluorine atom and a hydroxyl group on its aromatic ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of 3-fluoro-4-hydroxyphenylalanine with methanol in the presence of an acid catalyst to form the methyl ester . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the hydroxyl group in methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate makes it unique among its analogs.

Eigenschaften

Molekularformel

C10H12FNO3

Molekulargewicht

213.21 g/mol

IUPAC-Name

methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H12FNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3

InChI-Schlüssel

IQRHFELMGPTEOK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.